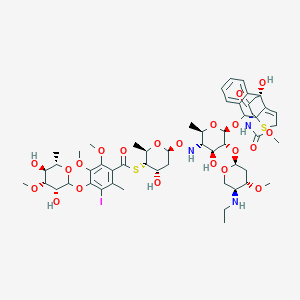
Calicheamicin epsilon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calicheamicin epsilon is a natural product that is produced by the bacterium Micromonospora echinospora. It is a potent antitumor agent that has been found to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. Calicheamicin epsilon works by binding to DNA and causing breaks in the double helix, leading to cell death.
Mécanisme D'action
Calicheamicin epsilon works by binding to DNA and causing breaks in the double helix, leading to cell death. The molecule consists of two components: a DNA-binding component and a cytotoxic component. The DNA-binding component binds to the minor groove of DNA, while the cytotoxic component causes breaks in the double helix.
Biochemical and Physiological Effects
Calicheamicin epsilon has been found to have potent antitumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Calicheamicin epsilon has also been found to inhibit DNA synthesis and repair, which leads to cell death. In addition, calicheamicin epsilon has been found to have immunomodulatory effects, which may enhance its antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using calicheamicin epsilon in lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using calicheamicin epsilon in lab experiments is its toxicity. It can be harmful to normal cells, which makes it difficult to use in certain experimental settings.
Orientations Futures
For research include the development of new analogs, identification of biomarkers, and further research on its immunomodulatory effects.
Méthodes De Synthèse
Calicheamicin epsilon is produced by the bacterium Micromonospora echinospora. The synthesis method involves the fermentation of the bacteria in a nutrient-rich medium. After fermentation, the calicheamicin epsilon is extracted from the bacterial culture and purified using various chromatography techniques.
Applications De Recherche Scientifique
Calicheamicin epsilon has been extensively studied for its antitumor properties. It has been found to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. Calicheamicin epsilon has been used in preclinical studies to evaluate its efficacy and safety in animal models. It has also been used in clinical trials to evaluate its safety and efficacy in humans.
Propriétés
Numéro CAS |
128050-91-9 |
|---|---|
Nom du produit |
Calicheamicin epsilon |
Formule moléculaire |
C54H74IN3O21S2 |
Poids moléculaire |
1292.2 g/mol |
Nom IUPAC |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C54H74IN3O21S2/c1-11-56-28-21-72-33(19-31(28)67-6)76-44-39(62)37(23(3)74-51(44)78-48-26-14-12-13-15-27(26)53(66)20-30(60)47(57-52(65)71-10)54(48)32(53)16-17-80-54)58-79-34-18-29(59)46(25(5)73-34)81-49(64)35-22(2)36(55)42(45(70-9)41(35)68-7)77-50-40(63)43(69-8)38(61)24(4)75-50/h12-16,23-25,28-29,31,33-34,37-40,43-44,46-48,50-51,56,58-59,61-63,66H,11,17-21H2,1-10H3,(H,57,65)/t23-,24+,25-,28+,29+,31+,33+,34+,37-,38+,39+,40-,43-,44-,46-,47-,48?,50?,51+,53-,54?/m1/s1 |
Clé InChI |
XXTHLYVEMKYYDA-FRNXNLOSSA-N |
SMILES isomérique |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3C4=CC=CC=C4[C@@]5(CC(=O)[C@@H](C36C5=CCS6)NC(=O)OC)O)C)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC)O)I)C)O)O |
SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O |
SMILES canonique |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O |
Synonymes |
calicheamicin epsilon CLM epsilon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)